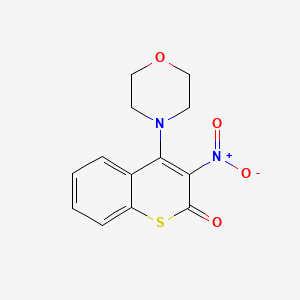

4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one

Übersicht

Beschreibung

4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one, also known as LY294002, is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K). It is a small molecule that has been widely used in scientific research to investigate the role of PI3K in various cellular processes. In

Wirkmechanismus

4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one is a selective inhibitor of PI3K, which is a key enzyme involved in the regulation of various cellular processes. PI3K catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which activates downstream signaling pathways, including the AKT/mTOR pathway. 4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one inhibits PI3K activity by binding to the ATP-binding site of the enzyme, thereby preventing the conversion of PIP2 to PIP3. This leads to the inhibition of downstream signaling pathways and the modulation of various cellular processes.

Biochemical and Physiological Effects:

4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one has been shown to modulate various cellular processes, including cell proliferation, apoptosis, migration, and differentiation. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one has also been shown to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. In addition, 4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one has been shown to modulate the differentiation of various cell types, including adipocytes and osteoblasts.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one is a widely used tool compound in scientific research. It has several advantages, including its high potency and selectivity for PI3K. It is also relatively easy to synthesize and is commercially available. However, 4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one has several limitations, including its potential off-target effects and its relatively short half-life in vivo. In addition, 4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one can be toxic at high concentrations, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research involving 4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one. One area of interest is the development of more potent and selective PI3K inhibitors. Another area of interest is the investigation of the effects of PI3K inhibition in various disease models, including cancer, diabetes, and neurodegenerative diseases. In addition, the use of 4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one in combination with other therapeutic agents is an area of active research, as it may enhance the efficacy of existing treatments. Finally, the development of novel delivery methods for 4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one may improve its pharmacokinetic properties and increase its therapeutic potential.

Synthesemethoden

4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one can be synthesized using a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with 4-morpholineethanol to form 2-(4-morpholinyl)benzylalcohol. This intermediate is then reacted with 2-bromo-1-(4-nitrophenyl)ethanone to form the desired product, 4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one. The synthesis method has been well-established and is widely used in research laboratories.

Wissenschaftliche Forschungsanwendungen

4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one has been used extensively in scientific research to investigate the role of PI3K in various cellular processes. It has been shown to inhibit PI3K activity in a dose-dependent manner and has been used to study the downstream effects of PI3K inhibition. 4-(4-morpholinyl)-3-nitro-2H-thiochromen-2-one has been used to investigate the role of PI3K in cell proliferation, apoptosis, migration, and differentiation. It has also been used to study the effects of PI3K inhibition on various signaling pathways, including the AKT/mTOR pathway.

Eigenschaften

IUPAC Name |

4-morpholin-4-yl-3-nitrothiochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDWUXMLUIAZJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216493 | |

| Record name | 1-Thiocoumarin, 4-morpholino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Thiocoumarin, 4-morpholino-3-nitro- | |

CAS RN |

66285-06-1 | |

| Record name | 1-Thiocoumarin, 4-morpholino-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066285061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Thiocoumarin, 4-morpholino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4957975.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4957983.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4957984.png)

![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4957991.png)

![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957996.png)

![N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957998.png)

![methyl 2-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4958005.png)

![17-(1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4958009.png)

![methyl 2-{[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B4958011.png)

![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4958036.png)

![1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B4958040.png)

![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)